5-Hexenoic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-hexenoic acid has been explored through various methodologies. Han Minjie (2009) described a synthesis route through the condensation reaction of malonic acid and butyraldehyde, optimized to achieve a 67% yield of E-β-hexenoic acid, highlighting a simple, non-polluting method with easy product treatment afterward (Han Minjie, 2009). Similarly, Obydennov et al. (2016) developed a functionalized (Z)-6-hetaryl-2,4-dioxo-5-hexenoic acids synthesis via acid-catalyzed alkenylation, offering yields between 37-82% (Obydennov et al., 2016).
Molecular Structure Analysis
The molecular structure of 5-hexenoic acid derivatives has been central to understanding their chemical reactivity and applications. The study by Costi et al. (2004) on 6-aryl-2,4-dioxo-5-hexenoic acids revealed their potential as HIV-1 integrase inhibitors, demonstrating the significance of structural analysis in drug discovery (Costi et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of 5-hexenoic acid has been studied extensively. For instance, Fries et al. (2014) investigated the oxidative cyclization of 5-hexenols to synthesize tetrahydropyrans, highlighting the role of molecular oxygen and cobalt catalysts (Fries et al., 2014). Fang et al. (2008) presented a method for synthesizing fluorine-containing δ-valerolactones from 5-hexenoic acids, underscoring the expanding scope of fluoroalkyl-lactonization reactions (Fang et al., 2008).
Physical Properties Analysis
Research on the physical properties of 5-hexenoic acid and its derivatives provides insights into their behavior in different environments. However, the reviewed studies primarily focus on synthesis and chemical properties, indicating a potential area for future research.
Chemical Properties Analysis
The chemical properties of 5-hexenoic acid derivatives, such as their reactivity towards nucleophiles and electrophiles, have been a focal point. For example, Pedersen et al. (2015) explored the acid-catalyzed dehydration of glucose–fructose mixtures to synthesize 5-hydroxymethylfurfural, showcasing the versatility of hexenoic acid derivatives in organic synthesis (Pedersen et al., 2015).
Scientific Research Applications
Synthesis of Aromatic Compounds and Lactones :
- 5-Hexenoic acid is used in the synthesis of racemic 4R : 5S and 4S : 5R 4,5-dihydroxyhexanoic acid γ-lactone, a component of the aroma extracts from flor sherries (Tsuboi & Takeda, 1975).
Bioactive and Therapeutic Roles :
- Although not directly about 5-Hexenoic acid, related compounds such as Chlorogenic Acid (CGA) are noted for their diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities (Naveed et al., 2018).
Enantioselective Synthesis :
- 5-Hexenoic acids are involved in enantioselective iodolactonization processes, which are critical in enhancing reactivity and selectivity in chemical synthesis (Veitch & Jacobsen, 2010).
Production of Functionalized Polyhydroxyalkanoates (PHAs) :
- Functionalized PHAs with desirable thermal properties and functionality can be produced using 5-Hexenoic acid, with potential applications in medical fields and biocomposite materials (Höfer, Vermette & Groleau, 2011).
Antifungal Activity :
- A derivative of 5-Hexenoic acid, 5-hydroxyl-5-methyl-2-hexenoic acid, exhibits strong antifungal properties, making it a promising candidate for developing new antifungal agents (Zhang et al., 2010).
Chemical Synthesis and Functional Derivatives :
- 5-Hexenoic acid amides undergo electrophilic cyclization, leading to various chemical compounds with potential applications in organic synthesis and pharmaceuticals (Vas’kevich et al., 2013).
Protein Biosynthesis and Modification :
- Derivatives of 5-Hexenoic acid, such as 2-amino-5-hexenoic acid, are used in stereoselective synthesis and protein modification, showing potential for creating novel proteins and peptides (Krishnamurthy et al., 2015).
Safety And Hazards
properties
IUPAC Name |
hex-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h2H,1,3-5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDOZULIAWNMIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166305 | |
Record name | 5-Hexenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hexenoic acid | |
CAS RN |
1577-22-6 | |
Record name | 5-Hexenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hexenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hexenoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HEXENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HL6OL352W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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